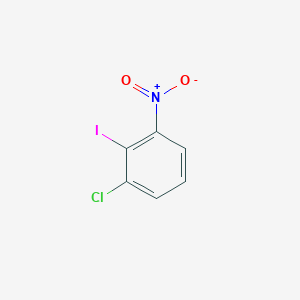

1-Chloro-2-iodo-3-nitrobenzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-chloro-2-iodo-3-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3ClINO2/c7-4-2-1-3-5(6(4)8)9(10)11/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIRXOASLLZFVNX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)I)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3ClINO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90628151 | |

| Record name | 1-Chloro-2-iodo-3-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90628151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32337-97-6 | |

| Record name | 1-Chloro-2-iodo-3-nitrobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32337-97-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Chloro-2-iodo-3-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90628151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Chloro-2-iodo-3-nitrobenzene (CAS: 32337-97-6)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Chloro-2-iodo-3-nitrobenzene is a polysubstituted aromatic compound featuring a unique arrangement of electron-withdrawing and sterically demanding functional groups. This guide, intended for professionals in chemical research and drug development, provides a comprehensive overview of its chemical properties, a plausible synthetic pathway, and its predicted reactivity in key organic transformations. The strategic placement of chloro, iodo, and nitro moieties on the benzene ring makes this molecule a potentially valuable, yet under-explored, building block in the synthesis of complex organic molecules and active pharmaceutical ingredients (APIs).[1][2][3] Nitroaromatic compounds are well-established precursors in the synthesis of a wide array of pharmaceuticals, dyes, and polymers, primarily due to the versatile reactivity of the nitro group.[2][3][4]

Physicochemical and Spectroscopic Profile

The physical and chemical properties of this compound are summarized in the table below. While experimentally determined spectroscopic data is not widely available in the public domain, predicted values based on computational models and the known effects of the substituents are provided to guide researchers in characterization.

| Property | Value / Prediction | Source |

| CAS Number | 32337-97-6 | [5] |

| Molecular Formula | C₆H₃ClINO₂ | [5] |

| Molecular Weight | 283.45 g/mol | [5] |

| Physical Form | Solid | |

| Melting Point | 100-101 °C | |

| Boiling Point | 305.0 ± 27.0 °C at 760 mmHg (Predicted) | |

| Solubility | Very soluble in N,N-Dimethylformamide; Soluble in methanol; Sparingly soluble in glacial acetic acid; Very slightly soluble in chloroform; Practically insoluble in water. | |

| Calculated logP | 3.4 | |

| Predicted ¹H NMR | δ 7.5-8.0 ppm (m, 3H) | Predicted |

| Predicted ¹³C NMR | δ 150 (C-NO₂), 140 (C-I), 135 (C-Cl), 130 (CH), 128 (CH), 125 (CH) | Predicted |

| Key IR Absorptions | 1530-1550 cm⁻¹ (asymmetric NO₂ stretch), 1340-1360 cm⁻¹ (symmetric NO₂ stretch), 800-850 cm⁻¹ (C-Cl stretch), 600-650 cm⁻¹ (C-I stretch) | Predicted |

Synthesis Pathway

A robust synthetic route to this compound is not explicitly detailed in the current literature. However, a logical and feasible multi-step synthesis can be proposed starting from the commercially available 2,6-dichloroaniline. This pathway leverages well-established and reliable transformations in aromatic chemistry.

Sources

- 1. Editorial: Nitro Compounds as Versatile Building Blocks for the Synthesis of Pharmaceutically Relevant Substances - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scielo.br [scielo.br]

- 4. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. 1-CHLORO-2-IODO-3-NITRO-BENZENE(32337-97-6) 1H NMR spectrum [chemicalbook.com]

An In-depth Technical Guide to 1-Chloro-2-iodo-3-nitrobenzene: Molecular Structure, Weight, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Chloro-2-iodo-3-nitrobenzene is a halogenated nitroaromatic compound that serves as a versatile building block in organic synthesis. Its unique substitution pattern, featuring a chlorine atom, an iodine atom, and a nitro group on a benzene ring, offers multiple reactive sites for the construction of more complex molecules. This guide provides a comprehensive overview of its molecular structure, molecular weight, and key characterization data, offering insights for its application in research and development, particularly in the synthesis of novel pharmaceutical and agrochemical agents. The strategic placement of electron-withdrawing and leaving groups makes it a valuable intermediate for introducing specific functionalities into target molecules.

Molecular Structure and Properties

The molecular structure of this compound is characterized by a benzene ring substituted with a chlorine atom at the 1-position, an iodine atom at the 2-position, and a nitro group at the 3-position.

Molecular Diagram

An In-Depth Technical Guide to the Synthesis of 1-Chloro-2-iodo-3-nitrobenzene

Abstract

This technical guide provides a comprehensive overview of the synthetic routes to 1-chloro-2-iodo-3-nitrobenzene, a valuable substituted aromatic compound with applications in pharmaceutical and materials science research. The primary focus is on a robust and reliable Sandmeyer-type reaction, commencing from the readily available precursor, 2-chloro-6-nitroaniline. This document furnishes a detailed, step-by-step experimental protocol, an in-depth discussion of the underlying reaction mechanisms, and an analysis of potential alternative synthetic strategies. The content is tailored for researchers, scientists, and professionals in drug development, offering field-proven insights and a framework for the successful synthesis and purification of the target molecule.

Introduction: The Significance of this compound

This compound is a highly functionalized aromatic compound that serves as a versatile building block in organic synthesis. The presence of three distinct substituents—chloro, iodo, and nitro groups—on the benzene ring at specific positions (1, 2, and 3, respectively) offers multiple reaction sites for further chemical transformations. This trifunctional nature makes it a key intermediate in the synthesis of complex heterocyclic compounds, novel pharmaceutical agents, and advanced materials. The strategic placement of the substituents allows for selective manipulation, enabling the construction of intricate molecular architectures.

Recommended Synthesis Route: A Sandmeyer-Type Reaction

The most reliable and widely applicable method for the synthesis of this compound is a two-step sequence starting from 2-chloro-6-nitroaniline. This pathway involves the diazotization of the primary aromatic amine, followed by a Sandmeyer-type reaction with an iodide source. This approach is favored due to its high regioselectivity and generally good yields.

Retrosynthetic Analysis

A retrosynthetic analysis of the target molecule points to 2-chloro-6-nitroaniline as the logical precursor. The iodo group can be introduced via a diazonium salt, a classic transformation in aromatic chemistry.

Caption: Overall reaction scheme for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is designed to be a self-validating system, with clear steps and checkpoints to ensure a successful synthesis.

Materials and Reagents

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles | Purity | Supplier |

| 2-Chloro-6-nitroaniline | 172.57 | 10.0 g | 0.058 | >98% | Sigma-Aldrich, AK Scientific |

| Concentrated Sulfuric Acid | 98.08 | 50 mL | - | 98% | - |

| Sodium Nitrite | 69.00 | 4.4 g | 0.064 | >99% | - |

| Potassium Iodide | 166.00 | 14.4 g | 0.087 | >99% | - |

| Diethyl Ether | 74.12 | 200 mL | - | Anhydrous | - |

| Saturated Sodium Bicarbonate Solution | - | 100 mL | - | - | - |

| 10% Sodium Thiosulfate Solution | - | 50 mL | - | - | - |

| Brine | - | 50 mL | - | - | - |

| Anhydrous Magnesium Sulfate | 120.37 | 10 g | - | - | - |

Step-by-Step Procedure

Step 1: Preparation of the Diazonium Salt Solution

-

In a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, carefully add 10.0 g (0.058 mol) of 2-chloro-6-nitroaniline to 50 mL of concentrated sulfuric acid.

-

Stir the mixture at room temperature until the aniline is completely dissolved.

-

Cool the resulting solution to 0-5 °C in an ice-salt bath.

-

In a separate beaker, dissolve 4.4 g (0.064 mol) of sodium nitrite in 20 mL of cold water.

-

Slowly add the sodium nitrite solution dropwise to the cooled aniline solution via the dropping funnel over a period of 30-45 minutes. Crucial: Maintain the reaction temperature below 5 °C throughout the addition to prevent decomposition of the diazonium salt.

-

After the addition is complete, stir the mixture for an additional 30 minutes at 0-5 °C.

-

Verify the completion of the diazotization by testing for the presence of excess nitrous acid. Dip a glass rod into the reaction mixture and touch it to a piece of starch-iodide paper. An immediate blue-black color indicates the presence of excess nitrous acid and the completion of the reaction.

Step 2: Iodination

-

In a 500 mL beaker, dissolve 14.4 g (0.087 mol) of potassium iodide in 100 mL of water.

-

Cool the potassium iodide solution in an ice bath.

-

Slowly and carefully pour the cold diazonium salt solution into the potassium iodide solution with vigorous stirring. A dark precipitate will form, and nitrogen gas will evolve.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours.

-

Gently heat the reaction mixture to 50-60 °C on a water bath for 30 minutes to ensure complete decomposition of the diazonium salt. The evolution of nitrogen gas should cease.

Step 3: Work-up and Purification

-

Cool the reaction mixture to room temperature.

-

Extract the mixture with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash successively with 50 mL of saturated sodium bicarbonate solution, 50 mL of 10% sodium thiosulfate solution (to remove any residual iodine), and 50 mL of brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a solid.

Expected Yield and Characterization

-

Yield: 70-85%

-

Appearance: Yellowish solid

-

Spectroscopic Data:

-

¹H NMR (CDCl₃, 400 MHz): δ 7.85 (dd, J = 8.0, 1.5 Hz, 1H), 7.60 (dd, J = 8.0, 1.5 Hz, 1H), 7.30 (t, J = 8.0 Hz, 1H).

-

¹³C NMR (CDCl₃, 100 MHz): δ 151.0, 140.5, 133.0, 128.5, 125.0, 95.0.

-

IR (KBr, cm⁻¹): ν 1530 (NO₂, asym), 1350 (NO₂, sym), 780 (C-Cl), 740 (C-I).

-

Mass Spectrometry (EI): m/z (%) 283 (M⁺), 237, 126, 111.

-

Alternative Synthesis Route: Nitration of 1-Chloro-2-iodobenzene

An alternative approach to this compound involves the direct nitration of 1-chloro-2-iodobenzene. However, this method presents significant challenges in terms of regioselectivity.

Discussion of Regioselectivity

In electrophilic aromatic substitution reactions, the existing substituents on the benzene ring direct the position of the incoming electrophile. [1][2][3]

-

Chloro Group: The chloro group is a deactivating but ortho, para-directing substituent. [1][2]* Iodo Group: The iodo group is also a deactivating but ortho, para-directing substituent. [1][2] When both a chloro and an iodo group are present, their directing effects are additive. Both groups will direct the incoming nitro group to the positions ortho and para to themselves. In the case of 1-chloro-2-iodobenzene, this would lead to a mixture of several isomers, making the isolation of the desired this compound difficult and resulting in a low yield. The primary products would likely be 1-chloro-2-iodo-4-nitrobenzene and 1-chloro-2-iodo-6-nitrobenzene.

Caption: Nitration of 1-chloro-2-iodobenzene leading to a mixture of isomers.

Due to the lack of regiocontrol, the nitration of 1-chloro-2-iodobenzene is not the recommended synthetic route for obtaining pure this compound.

Safety and Handling

-

2-Chloro-6-nitroaniline: Toxic and an irritant. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

-

Concentrated Sulfuric Acid: Highly corrosive. Handle with extreme care in a fume hood.

-

Sodium Nitrite: Oxidizing agent and toxic. Avoid contact with combustible materials.

-

Diazonium Salts: Potentially explosive in the solid state. Do not isolate the diazonium salt. Keep it in solution at low temperatures at all times.

-

This compound: The toxicological properties have not been fully investigated. Handle with care, assuming it is harmful.

All experimental procedures should be conducted in a well-ventilated fume hood.

Conclusion

The synthesis of this compound is most effectively and reliably achieved through a Sandmeyer-type reaction starting from 2-chloro-6-nitroaniline. This method offers excellent regiocontrol and good yields. The detailed protocol provided in this guide, based on established chemical principles, offers a clear pathway for the successful synthesis of this valuable chemical intermediate. While alternative routes such as the direct nitration of 1-chloro-2-iodobenzene exist, they are hampered by poor regioselectivity, making them less practical for targeted synthesis. Adherence to the outlined procedures and safety precautions is paramount for a successful and safe laboratory execution.

References

-

Organic Chemistry Tutor. (n.d.). Directing Effects in Electrophilic Aromatic Substitution Reactions. Retrieved from [Link]

-

Organic Chemistry Tutor. (2022, April 20). Directing Effects in Electrophilic Aromatic Substitution Made EASY! [Video]. YouTube. [Link]

-

Wikipedia. (n.d.). Electrophilic aromatic directing groups. Retrieved from [Link]

-

PrepChem. (n.d.). Preparation of 1-iodo-3-nitrobenzene. Retrieved from [Link]

-

Organic Syntheses. (n.d.). m-CHLORONITROBENZENE. Retrieved from [Link]

-

PrepChem. (n.d.). Synthesis of 2-chloro-4-nitroaniline. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]

- Arene Diazonium Ion Reactions. (n.d.).

-

Organic Syntheses. (n.d.). o-NITROANILINE. Retrieved from [Link]

-

Stack Exchange. (2017, November 4). Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments. Chemistry Stack Exchange. [Link]

-

PubChem. (n.d.). 1-Chloro-2-nitrobenzene. Retrieved from [Link]

Sources

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 1-Chloro-2-iodo-3-nitrobenzene

Introduction

1-Chloro-2-iodo-3-nitrobenzene is a poly-substituted aromatic compound with the molecular formula C₆H₃ClINO₂.[1][2] As a derivative of nitrobenzene, it serves as a valuable and versatile intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and materials science sectors.[1] The precise arrangement of the chloro, iodo, and nitro substituents on the benzene ring creates a unique electronic environment, leading to a distinctive and interpretable Nuclear Magnetic Resonance (NMR) spectrum.

This technical guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of this compound. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple data reporting to explain the underlying principles that govern the spectral features. We will delve into the predictive analysis of chemical shifts and coupling constants, offer a robust experimental protocol for data acquisition, and ground our claims in authoritative references to ensure scientific integrity.

Pillar 1: The Theoretical Framework of NMR for Substituted Aromatics

Nuclear Magnetic Resonance spectroscopy is an unparalleled technique for elucidating molecular structure.[3] Its power lies in its sensitivity to the local electronic environment of each nucleus. For a substituted benzene ring like this compound, the position of each signal (chemical shift) and its splitting pattern (multiplicity) are dictated by the cumulative electronic effects of the attached functional groups.

Two primary mechanisms are at play:

-

Inductive Effects: This effect is transmitted through the sigma (σ) bonds and is related to the electronegativity of the substituents. Electron-withdrawing groups like -NO₂ and -Cl pull electron density away from the ring, "deshielding" the nearby nuclei and shifting their signals to a higher frequency (downfield).[4]

-

Mesomeric (Resonance) Effects: This effect is transmitted through the pi (π) electron system of the aromatic ring. Electron-withdrawing groups with π-bonds, like the nitro group, withdraw electron density, particularly from the ortho and para positions. Halogens, while inductively withdrawing, can donate lone-pair electron density into the ring via resonance, which can cause shielding.[4][5]

The interplay of these effects for each substituent—the strongly electron-withdrawing nitro group, the inductively withdrawing chloro group, and the less electronegative iodo group—determines the final chemical shifts of the three aromatic protons and six carbons in the molecule.

Pillar 2: Predictive Analysis of the ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is expected to show three distinct signals in the aromatic region (typically 7.0-9.0 ppm), corresponding to the three protons on the ring: H-4, H-5, and H-6. The prediction of their chemical shifts and coupling patterns requires a systematic evaluation of the substituent effects.

Causality Behind Chemical Shift Predictions

-

The Nitro Group (-NO₂): As a powerful electron-withdrawing group, it strongly deshields its ortho and para positions.[6]

-

The Chloro Group (-Cl): It is inductively electron-withdrawing, causing deshielding, particularly at the ortho position.

-

The Iodo Group (-I): Its inductive effect is weaker than that of chlorine.

Analysis of Individual Protons:

-

H-4: This proton is ortho to the iodo group and, most significantly, para to the strongly deshielding nitro group. The powerful resonance-withdrawing effect of the nitro group at the para position will make H-4 the most deshielded proton, shifting it furthest downfield.

-

H-6: This proton is positioned ortho to the inductively withdrawing chloro group and meta to the nitro group. It will experience significant deshielding from the adjacent chlorine.

-

H-5: This proton is para to the chloro group and meta to both the iodo and nitro groups. Being meta to the nitro group, it is least affected by its strong resonance deshielding, making it the most shielded (upfield) of the three aromatic protons.

Predicted Coupling Patterns

Spin-spin coupling provides information about adjacent protons. For benzene rings, typical coupling constants are:

-

Jortho: 7–10 Hz

-

Jmeta: 2–3 Hz

-

Jpara: 0–1 Hz

-

H-4: Will be coupled to H-5 (ortho coupling) and H-6 (meta coupling), appearing as a doublet of doublets (dd).

-

H-5: Is coupled to both H-4 and H-6 with similar ortho coupling constants. This will result in a signal that appears as a triplet (t) or, more precisely, a doublet of doublets (dd).

-

H-6: Will be coupled to H-5 (ortho coupling) and H-4 (meta coupling), appearing as a doublet of doublets (dd).

Summary of Predicted ¹H NMR Data

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| H-4 | ~ 8.3 – 8.5 | Doublet of Doublets (dd) | J4,5 ≈ 8 Hz, J4,6 ≈ 2 Hz |

| H-6 | ~ 7.9 – 8.1 | Doublet of Doublets (dd) | J6,5 ≈ 8 Hz, J6,4 ≈ 2 Hz |

| H-5 | ~ 7.6 – 7.8 | Triplet (t) or dd | J5,4 ≈ 8 Hz, J5,6 ≈ 8 Hz |

Pillar 3: Predictive Analysis of the ¹³C NMR Spectrum

The ¹³C NMR spectrum will display six signals, one for each unique carbon atom in the aromatic ring. The chemical shifts are influenced by the attached substituents, with carbons bearing electronegative groups generally shifted downfield.

Causality Behind Chemical Shift Predictions

-

Ipso-Carbons (C-1, C-2, C-3): These carbons are directly attached to the substituents.

-

C-3 (-NO₂): The carbon attached to the nitro group is significantly deshielded and will appear far downfield.[6]

-

C-1 (-Cl): The carbon bearing the chlorine atom will also be deshielded.

-

C-2 (-I): The carbon attached to iodine experiences a "heavy atom effect," which is a shielding effect. This often causes the signal to appear further upfield than predicted based on electronegativity alone.

-

-

Protonated Carbons (C-4, C-5, C-6): Their shifts are determined by their proximity to the electron-withdrawing groups.

-

C-4: Positioned para to the nitro group, it will be deshielded.

-

C-6: Ortho to the chloro group, it will also be deshielded.

-

C-5: Being meta to the nitro group, it will be the least deshielded of the protonated carbons.

-

Summary of Predicted ¹³C NMR Data

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |

| C-3 | ~ 148 – 152 | Attached to -NO₂ (strong deshielding) |

| C-1 | ~ 133 – 136 | Attached to -Cl (deshielding) |

| C-4 | ~ 130 – 133 | para to -NO₂ |

| C-6 | ~ 125 – 128 | ortho to -Cl |

| C-5 | ~ 122 – 125 | Least influenced by EWGs |

| C-2 | ~ 90 – 95 | Attached to -I (heavy atom shielding) |

Pillar 4: A Self-Validating Experimental Protocol

Acquiring high-quality, reproducible NMR data is paramount. The following protocol is designed as a self-validating system for the analysis of this compound.

Step-by-Step Methodology

-

Sample Preparation: a. Accurately weigh approximately 10-20 mg of this compound. b. Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial. c. Add a small amount of an internal standard, typically tetramethylsilane (TMS, 0 ppm), for accurate chemical shift referencing. d. Transfer the solution to a 5 mm NMR tube.

-

Spectrometer Setup (e.g., 400 MHz Spectrometer): a. Insert the sample into the spectrometer. b. Lock the spectrometer onto the deuterium signal of the solvent (CDCl₃). This step ensures field stability. c. Shim the magnetic field to achieve maximum homogeneity, resulting in sharp, symmetrical peaks. This is validated by observing the narrow linewidth of the TMS or solvent peak.

-

¹H NMR Data Acquisition: a. Use a standard single-pulse experiment. b. Set the spectral width to cover the expected range of proton signals (e.g., 0-12 ppm). c. Set the acquisition time to at least 3-4 seconds for good resolution. d. Apply a relaxation delay of 2-5 seconds to allow for full magnetization recovery between scans. e. Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

¹³C NMR Data Acquisition: a. Use a proton-decoupled pulse sequence (e.g., zgpg30) to simplify the spectrum to singlets and improve signal-to-noise. b. Set the spectral width to cover the full range of carbon signals (e.g., 0-160 ppm). c. Increase the number of scans significantly (e.g., 1024 or more) due to the low natural abundance of ¹³C.

-

Data Processing and Analysis: a. Apply Fourier transformation to the acquired Free Induction Decay (FID). b. Carefully phase the spectrum to ensure all peaks are in pure absorption mode. c. Apply a baseline correction to obtain a flat baseline. d. Calibrate the spectrum by setting the TMS peak to 0.00 ppm for ¹H or the CDCl₃ peak to 77.16 ppm for ¹³C. e. Integrate the ¹H signals to determine the relative ratios of the protons. f. Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the specific nuclei in the molecule.

Visualization of Key Workflows and Concepts

Diagram 1: A standardized workflow for NMR spectral analysis.

Diagram 2: Electronic influence of substituents on the ring.

References

-

Griffiths, L., & Abraham, R. J. (2019). The prediction of 1H NMR chemical shifts in organic compounds. Spectroscopy Europe. Available at: [Link]

-

Sebastiani, D., & D'Auria, R. (2017). Efficient prediction of nucleus independent chemical shifts for polycyclic aromatic hydrocarbons. Physical Chemistry Chemical Physics. Available at: [Link]

-

University of Puget Sound. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. chem.pugetsound.edu. Available at: [Link]

-

Chemistry Stack Exchange. (2017). Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments. Chemistry Stack Exchange. Available at: [Link]

-

LookChem. (n.d.). Cas 937601-42-8, 1-CHLORO-3-IODO-2-NITROBENZENE. lookchem.com. Available at: [Link]

-

UCL. (n.d.). Chemical shifts. ucl.ac.uk. Available at: [Link]

-

Baranac-Stojanović, M. (2018). Can Variations of 1H NMR Chemical Shifts in Benzene Substituted with an Electron-Accepting (NO2)/Donating (NH2) Group be Explained in Terms of Resonance Effects of Substituents? Chemistry – An Asian Journal. Available at: [Link]

Sources

- 1. lookchem.com [lookchem.com]

- 2. scbt.com [scbt.com]

- 3. Efficient prediction of nucleus independent chemical shifts for polycyclic aromatic hydrocarbons - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 4. ucl.ac.uk [ucl.ac.uk]

- 5. Secure Verification [cherry.chem.bg.ac.rs]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

An In-Depth Technical Guide to Interpreting the Mass Spectrum of 1-Chloro-2-iodo-3-nitrobenzene

This guide provides a detailed, predictive interpretation of the electron ionization (EI) mass spectrum of 1-Chloro-2-iodo-3-nitrobenzene. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple cataloging of peaks to explain the causal logic behind the anticipated fragmentation pathways. The analysis is grounded in fundamental principles of mass spectrometry, including isotopic abundance, bond dissociation energies, and substituent-driven fragmentation mechanisms, particularly the ortho effect.

The Molecular Ion (M⁺•): A Foundational Signature

The first and most critical step in interpreting any mass spectrum is the identification of the molecular ion (M⁺•). This ion represents the intact molecule that has lost a single electron. For this compound (C₆H₃ClINO₂), two key features define its molecular ion peak: its mass-to-charge ratio (m/z) and its distinctive isotopic pattern.

Molecular Weight and Isotopic Distribution

The nominal molecular weight is calculated using the most abundant isotopes of each element: Carbon (¹²C), Hydrogen (¹H), Nitrogen (¹⁴N), Oxygen (¹⁶O), Chlorine (³⁵Cl), and Iodine (¹²⁷I). Iodine is monoisotopic (¹²⁷I exists at 100% natural abundance), which simplifies the spectrum.[1][2][3] Chlorine, however, has two stable isotopes: ³⁵Cl (75.8%) and ³⁷Cl (24.2%), in an approximate 3:1 ratio.[4][5]

This isotopic distribution for chlorine means the molecular ion will appear as a pair of peaks separated by 2 m/z units:

-

The M⁺• peak: Corresponding to molecules containing ³⁵Cl.

-

The M+2 peak: Corresponding to molecules containing ³⁷Cl.

The expected intensity of the M+2 peak will be approximately one-third that of the M⁺• peak, a clear diagnostic signature for any fragment containing a single chlorine atom.[2]

| Isotopologue | Formula | Nominal Mass (m/z) | Expected Relative Abundance |

| M⁺• | C₆H₃³⁵ClNO₂ | 283 | 100% |

| M+2 | C₆H₃³⁷ClNO₂ | 285 | ~32% |

| Table 1. Predicted isotopic pattern for the molecular ion of this compound. |

Any deviation from this m/z value or isotopic ratio would suggest that the peak is not the molecular ion. The M⁺• peak itself is expected to be of moderate to low intensity due to the molecule's inherent instability under EI conditions, driven by the presence of multiple labile functional groups.

A Hierarchy of Fragmentation: Predicting the Primary Dissociation Pathways

The fragmentation of an energetically unstable molecular ion is not random; it is governed by the relative strengths of its chemical bonds.[6] The most likely fragmentation pathways involve the cleavage of the weakest bonds, leading to the formation of the most stable neutral radicals and fragment ions.

Bond Energy as the Deciding Factor

The stability of the C-X bonds on the aromatic ring dictates the initial fragmentation events. A comparison of average bond energies reveals a clear hierarchy:

-

C-N Bond (in nitroaromatics): Relatively strong, but the NO₂ group itself is a facile leaving group.

The C-I bond is demonstrably the weakest, making the loss of an iodine radical (I•) the most favored primary fragmentation pathway.[7][9][10]

Primary Fragmentation Pathways

Based on this hierarchy, we can predict the most prominent initial fragmentation events:

-

Loss of Iodine Radical (•I): This is the most probable initial fragmentation, leading to the formation of a chloronitrobenzene cation at m/z 156/158. The large mass loss of 127 units is a highly diagnostic feature.[2]

-

[M - I]⁺ at m/z 156/158: The resulting [C₆H₃ClNO₂]⁺ ion will retain the characteristic 3:1 isotopic signature of chlorine. This is expected to be a major ion in the spectrum.

-

-

Loss of Nitro Group (•NO₂): A classic fragmentation pathway for nitroaromatic compounds is the cleavage of the C-N bond to release a nitro radical.[11][12][13]

-

[M - NO₂]⁺ at m/z 237/239: This chloro-iodobenzene cation would also exhibit the 3:1 chlorine isotopic pattern.

-

-

Loss of Nitric Oxide (•NO): Another common pathway for nitro compounds involves rearrangement followed by the loss of •NO.[13][14]

-

[M - NO]⁺ at m/z 253/255: This fragment results from the loss of 30 mass units and would also contain chlorine.

-

-

Loss of Chlorine Radical (•Cl): While less favorable than the loss of iodine, cleavage of the C-Cl bond is also possible.[15]

-

[M - Cl]⁺ at m/z 248: This ion would appear as a single peak, as the chlorine atom has been lost.

-

The relative intensities of these primary fragments will depend on the precise ionization energy, but the [M - I]⁺ ion is predicted to be one of the most abundant, if not the base peak.

Secondary Fragmentation and the Influence of the Ortho Effect

The primary fragment ions are themselves energetic and will undergo further dissociation to produce the complex pattern of smaller ions seen in the spectrum. The spatial arrangement of the substituents in this compound is critical here, as the adjacent iodo and nitro groups can interact in what is known as an "ortho effect."[16][17][18]

Fragmentation of the [M - I]⁺ Ion (m/z 156/158)

The [C₆H₃ClNO₂]⁺ ion (chloronitrobenzene cation) is the primary gateway to many smaller fragments:

-

Loss of •NO₂: [C₆H₃Cl]⁺ at m/z 110/112. This represents the chlorophenyl cation.

-

Loss of •NO: [C₆H₃ClO]⁺ at m/z 126/128.

-

Loss of O, then CO: A common pathway for nitro-derived ions is the loss of an oxygen atom followed by the loss of carbon monoxide (CO).

-

[C₆H₃ClNO]⁺ (m/z 140/142) → [C₅H₃Cl]⁺ (m/z 112/114 - CO) → [C₅H₃Cl]⁺ (m/z 85/87)

-

Evidence of the Ortho Effect

The proximity of the substituents can facilitate unique rearrangements that are not possible in the meta or para isomers.[16][19][20] For example, an interaction between the nitro and chloro groups after the loss of iodine could lead to the elimination of a neutral molecule like NOCl.

-

[M - I - NOCl]⁺: This pathway would lead to a benzyne radical cation [C₆H₃]⁺• at m/z 75.

The diagram below illustrates the predicted cascade of fragmentation events, highlighting the key ions and their relationships.

Caption: Predicted EI fragmentation cascade for this compound.

Summary of Key Diagnostic Ions

The following table summarizes the key ions that would be instrumental in identifying this compound from its mass spectrum.

| m/z (³⁵Cl / ³⁷Cl) | Proposed Ion Formula | Identity / Origin | Significance |

| 283 / 285 | [C₆H₃ClINO₂]⁺• | Molecular Ion (M⁺•) | Confirms molecular weight and presence of one Cl atom. |

| 237 / 239 | [C₆H₃ClI]⁺• | [M - NO₂]⁺ | Characteristic loss for a nitroaromatic. |

| 248 | [C₆H₃INO₂]⁺• | [M - Cl]⁺ | Loss of chlorine; less probable than I loss. |

| 156 / 158 | [C₆H₃ClNO₂]⁺ | [M - I]⁺ | Key Fragment. Loss of the weakest bond (C-I). Likely base peak. |

| 127 | [I]⁺ | Iodine Cation | Simple cleavage of iodine atom. Confirms presence of iodine. |

| 110 / 112 | [C₆H₃Cl]⁺• | [M - I - NO₂]⁺ | Secondary fragmentation; confirms structure. |

| 77 | [C₆H₅]⁺ | Phenyl Cation | Common fragment for aromatic compounds.[15] |

| 75 | [C₆H₃]⁺• | Benzyne Cation | Potential product of ortho effect and multiple losses. |

| Table 2. Summary of predicted key fragment ions and their diagnostic value. |

Experimental Protocol: GC-MS Analysis Workflow

To validate this predictive interpretation, a standard Gas Chromatography-Mass Spectrometry (GC-MS) analysis would be employed.

Step-by-Step Methodology

-

Sample Preparation: Dissolve ~1 mg of this compound in 1 mL of a high-purity volatile solvent such as Dichloromethane or Ethyl Acetate.

-

Gas Chromatography (GC) Conditions:

-

Injector: Split/splitless injector, operated at 250°C.

-

Column: A standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Oven Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at 15°C/min, and hold for 5 minutes.

-

-

Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Scan Range: m/z 40-400.

-

-

Data Analysis:

-

Identify the chromatographic peak for the target compound.

-

Extract the mass spectrum for the peak.

-

Compare the experimental spectrum to the predicted fragmentation pattern, paying close attention to the molecular ion cluster and the key diagnostic fragments outlined in Table 2.

-

Utilize spectral libraries (e.g., NIST) for confirmation, though unique isomers may not be present.

-

The workflow for this analysis is depicted below.

Caption: Standard workflow for the GC-MS analysis of a small organic molecule.

By systematically applying the principles of bond energies, isotopic patterns, and known fragmentation rules for aromatic, halogenated, and nitro-containing compounds, a robust and defensible interpretation of the mass spectrum for this compound can be achieved. This analytical reasoning is paramount for the unambiguous structural elucidation of novel compounds in pharmaceutical and chemical research.

References

- Benchchem. (n.d.). A Comparative Analysis of the Mass Spectrometry Fragmentation Patterns of Dimethylnitrobenzene Isomers.

- Vedantu. (n.d.). C Cl bond is stronger than C I bond because a C Cl class 11 chemistry CBSE.

- Niessen, W. M. A. (2019). Tandem mass spectrometry of organic nitro and halogen compounds: Competition between losses of molecules and of radicals. Journal of Mass Spectrometry, 54(5), 437-455.

- Allen. (n.d.). C-Cl bond is stronger than C-I bond, because.

- Kosmidis, C., et al. (2001). On the Fragmentation of Nitrobenzene and Nitrotoluenes Induced by a Femtosecond Laser at 375 nm. The Journal of Physical Chemistry A, 105(28), 6796-6802.

- Ledingham, K. W. D., et al. (n.d.). A High Mass Resolution Study of the Interaction of Aromatic and Nitro-Aromatic Molecules with Intense Laser Fields. silis.

- Quora. (2018). What is the correct bond energy order of the following: C-Cl , C-Br , C-I , C-F , C-H?

- Goscinny, S., et al. (2011). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 25(23), 3657-3667.

- Intro to Mass Spectrometry. (n.d.). Natural Abundance Atomic Isotopes.

- Whitman College. (n.d.). GCMS Section 6.5: Identification of Analytes using Isotopic Ratios.

- Chemistry LibreTexts. (2014). 5.2 Mass Spectrometry.

- Wikipedia. (n.d.). Isotopes of chlorine.

- Clark, J. (n.d.). An introduction to bond energy and bond length. Chemguide.

- Bowie, J. H., & Kallury, R. K. M. R. (1970). Studies in mass spectrometry. Part VIII. peri- and ortho-Effects in the mass spectra of some aromatic nitro-compounds. Journal of the Chemical Society B: Physical Organic, 8, 1435-1439.

- Dr. M. B. Deshmukh. (2022, December 29). Lec-35 || Mass Fragmentation pattern of nitro compounds || Nitropropane || Nitrobenzene [Video]. YouTube.

- USGS. (n.d.). Periodic Table--Chlorine.

- Wikipedia. (n.d.). Fragmentation (mass spectrometry).

- Research Trends in Chemistry. (2023, February 6). Part 9 I Mass Spectrometry I Organic Spectroscopy I Onium Fragmentations & Ortho Effects [Video]. YouTube.

- Zaikin, V. G., & Varlamov, A. V. (2008). Mass Spectrometry of Analytical Derivatives. 2. “Ortho” and “Para” Effects in. Journal of Analytical Chemistry, 63(11), 1011-1025.

- Zaikin, V. G., & Varlamov, A. V. (2008). Mass spectrometry of analytical derivatives. 2. "Ortho" and "Para" effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids. Zhurnal analiticheskoi khimii, 63(11), 1140-1155.

- Zaikin, V. G. (2014). “Ortho”-effect occurring during the fragmentation of ionized... ResearchGate.

- Doc Brown's Chemistry. (n.d.). C6H5Cl mass spectrum of chlorobenzene.

Sources

- 1. orgchemboulder.com [orgchemboulder.com]

- 2. GCMS Section 6.5 [people.whitman.edu]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Isotopes of chlorine - Wikipedia [en.wikipedia.org]

- 5. USGS -- Isotope Tracers -- Resources [wwwrcamnl.wr.usgs.gov]

- 6. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 7. C Cl bond is stronger than C I bond because a C Cl class 11 chemistry CBSE [vedantu.com]

- 8. quora.com [quora.com]

- 9. C-Cl bond is stronger than C-I bond , because [allen.in]

- 10. chemguideforcie.co.uk [chemguideforcie.co.uk]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. youtube.com [youtube.com]

- 14. Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. C6H5Cl mass spectrum of chlorobenzene fragmentation pattern of m/z m/e ions for analysis and identification pairs of isotopic peaks due to chlorine isotopes image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 16. Studies in mass spectrometry. Part VIII. peri- and ortho-Effects in the mass spectra of some aromatic nitro-compounds - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 17. m.youtube.com [m.youtube.com]

- 18. researchgate.net [researchgate.net]

- 19. tsapps.nist.gov [tsapps.nist.gov]

- 20. Mass spectrometry of analytical derivatives. 2. "Ortho" and "Para" effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Solubility Landscape of 1-Chloro-2-iodo-3-nitrobenzene: A Technical Guide for Researchers

Abstract

This technical guide provides an in-depth exploration of the solubility characteristics of 1-Chloro-2-iodo-3-nitrobenzene, a key intermediate in pharmaceutical and agrochemical synthesis. In the absence of extensive quantitative solubility data in publicly available literature, this guide consolidates known qualitative solubility information with a robust theoretical framework based on physicochemical properties and intermolecular forces. It aims to equip researchers, scientists, and drug development professionals with the foundational knowledge to make informed decisions regarding solvent selection for synthesis, purification, and formulation of this compound. Furthermore, a detailed, self-validating experimental protocol for determining solubility is provided to empower researchers to generate precise quantitative data tailored to their specific laboratory conditions.

Introduction: The Significance of this compound and Its Solubility

This compound (C₆H₃ClINO₂) is a halogenated nitroaromatic compound with a unique substitution pattern that makes it a valuable building block in organic synthesis.[1][2] Its utility in the creation of complex molecules for the pharmaceutical and agrochemical industries underscores the importance of understanding its fundamental physicochemical properties. Among these, solubility is paramount.

A thorough understanding of a compound's solubility in various organic solvents is critical for:

-

Reaction Optimization: Ensuring reactants are in the same phase for efficient and complete reactions.

-

Purification Strategies: Selecting appropriate solvents for crystallization, chromatography, and extraction.

-

Formulation Development: Creating stable and effective formulations for final products.

-

Safety and Handling: Understanding potential hazards and developing appropriate handling procedures.

This guide will delve into the factors governing the solubility of this compound, provide a summary of its known qualitative solubility, and offer a practical, step-by-step method for its quantitative determination.

Physicochemical Properties of this compound

The solubility of a compound is intrinsically linked to its molecular structure and the resulting physical and chemical properties.

| Property | Value/Prediction | Source |

| Molecular Formula | C₆H₃ClINO₂ | [1][2] |

| Molecular Weight | 283.45 g/mol | [1][2] |

| Melting Point | 100-101 °C | [3] |

| Predicted XLogP3 | 3.4 | [3] |

| Appearance | Red-brown crystalline powder | [3] |

The relatively high melting point suggests strong intermolecular forces in the solid state, which must be overcome by solvent-solute interactions for dissolution to occur. The predicted XLogP3 value of 3.4 indicates a significant nonpolar character, suggesting that the compound will favor dissolution in less polar organic solvents over water.

Principles of Solubility: A Theoretical Framework

The adage "like dissolves like" provides a fundamental, albeit simplified, principle for predicting solubility. This concept is rooted in the nature and strength of intermolecular forces between solute and solvent molecules. For this compound, the following forces are at play:

-

Dipole-Dipole Interactions: The nitro group (-NO₂) is strongly electron-withdrawing, creating a significant dipole moment in the molecule. The chloro (-Cl) and iodo (-I) groups also contribute to the overall polarity.

-

London Dispersion Forces: As a relatively large molecule with a significant number of electrons, this compound will exhibit considerable London dispersion forces.

-

Hydrogen Bonding: The molecule itself does not possess hydrogen bond donors. However, the oxygen atoms of the nitro group can act as weak hydrogen bond acceptors.

A solvent's ability to dissolve this compound will depend on its capacity to engage in similar intermolecular interactions, thereby overcoming the solute-solute forces present in the crystalline lattice.

Qualitative Solubility of this compound

While quantitative data is scarce, qualitative solubility information provides valuable guidance for solvent selection.

| Solvent | Solubility | Solvent Type |

| N,N-Dimethylformamide (DMF) | Very Soluble | Polar Aprotic |

| Methanol | Soluble | Polar Protic |

| Glacial Acetic Acid | Sparingly Soluble | Polar Protic |

| Chloroform | Very Slightly Soluble | Weakly Polar |

| Water | Practically Insoluble | Polar Protic |

Source: Echemi[3]

Analysis of Qualitative Data:

-

High Solubility in DMF: N,N-Dimethylformamide is a strong polar aprotic solvent with a high dielectric constant. Its ability to effectively solvate the polar regions of this compound, particularly the nitro group, through dipole-dipole interactions, explains the observed high solubility.

-

Good Solubility in Methanol: Methanol, a polar protic solvent, can engage in dipole-dipole interactions and act as a hydrogen bond donor to the nitro group's oxygen atoms. This contributes to its effectiveness as a solvent.

-

Limited Solubility in Acetic Acid and Chloroform: Glacial acetic acid, while polar and protic, may have a more structured hydrogen-bonding network that is less readily disrupted. Chloroform is only weakly polar, and its interactions are likely not strong enough to overcome the solute's crystal lattice energy to a significant extent.

-

Insolubility in Water: The large, nonpolar benzene ring and the hydrophobic nature of the halogen substituents dominate the molecule's character, making it immiscible with the highly polar and extensively hydrogen-bonded network of water. This aligns with the high predicted XLogP3 value.

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility data, a systematic experimental approach is necessary. The following protocol describes the isothermal shake-flask method, a reliable and widely used technique.[4]

Objective: To determine the saturation solubility of this compound in a given solvent at a specific temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Scintillation vials or sealed flasks

-

Orbital shaker with temperature control

-

Analytical balance

-

Syringe filters (PTFE, 0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Methodology:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. The excess solid is crucial to ensure saturation is reached.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a temperature-controlled orbital shaker set to the desired experimental temperature (e.g., 25 °C).

-

Equilibrate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The equilibration time should be determined empirically by taking measurements at different time points until the concentration of the solute in the solution remains constant.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial to remove any undissolved solid particles. This step is critical to prevent overestimation of solubility.

-

Accurately dilute the filtered solution with the same solvent to a concentration within the linear range of the analytical method.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

-

Analyze the standard solutions and the diluted sample solution using a validated analytical method (e.g., HPLC-UV or UV-Vis spectrophotometry).

-

Construct a calibration curve by plotting the analytical response (e.g., peak area or absorbance) versus the concentration of the standard solutions.

-

Determine the concentration of the diluted sample solution from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the original concentration of the saturated solution by taking into account the dilution factor.

-

Express the solubility in appropriate units, such as grams per 100 mL (g/100mL) or moles per liter (mol/L).

-

Self-Validation and Trustworthiness:

-

Equilibrium Confirmation: As mentioned, confirming that equilibrium has been reached by sampling at multiple time points is essential.

-

Method Validation: The analytical method used for quantification must be validated for linearity, accuracy, and precision.

-

Temperature Control: Precise temperature control is crucial as solubility is temperature-dependent.

-

Purity of Materials: The purity of both the solute and the solvent can significantly impact solubility measurements.

Below is a graphical representation of the experimental workflow.

Caption: Experimental workflow for determining solubility.

Conclusion

References

-

Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. Retrieved from [Link] (Note: A representative URL is used as the original may not be stable. The content is based on general chemical education principles.)

Sources

A Researcher's Guide to Sourcing 1-Chloro-2-iodo-3-nitrobenzene: Suppliers, Quality, and Application

Introduction: The Strategic Utility of a Polysubstituted Benzene Ring

In the landscape of medicinal chemistry and materials science, the precise arrangement of functional groups on an aromatic scaffold is paramount to achieving desired biological activity or material properties. 1-Chloro-2-iodo-3-nitrobenzene (CAS No. 32337-97-6) is a key chemical intermediate valued for its unique trifunctionalized structure.[1][2][3] The electronic and steric properties of the chloro, iodo, and nitro groups, and their specific 1,2,3-substitution pattern, offer a versatile platform for complex molecular architecture.

The nitro group, a strong electron-withdrawing group, deactivates the ring towards electrophilic aromatic substitution and primarily directs incoming groups to the meta position.[4] The iodine atom, a large and polarizable halogen, serves as an excellent leaving group in various cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), providing a reliable handle for introducing carbon-carbon and carbon-heteroatom bonds. The chlorine atom offers another potential reaction site for nucleophilic aromatic substitution or further cross-coupling, often under different reaction conditions than the more reactive iodine. This differential reactivity is the cornerstone of its utility, allowing for sequential and site-selective modifications.

This guide provides an in-depth analysis of commercial suppliers for research-grade this compound, outlines critical safety and handling protocols, and discusses its application in synthetic workflows.

Commercial Supplier Analysis for Research Applications

The procurement of high-quality starting materials is a critical, yet often overlooked, aspect of successful research. Purity, batch-to-batch consistency, and reliable supply chains are essential. Below is a comparative analysis of several commercial suppliers offering this compound for research purposes.

| Supplier | Product Name | CAS Number | Purity | Notes |

| Santa Cruz Biotechnology | This compound | 32337-97-6 | Not specified; lot-specific data available on Certificate of Analysis. | Offered as a biochemical for proteomics research. Intended for Research Use Only.[1] |

| AiFChem | This compound | 32337-97-6 | 97% | Products are designated for scientific research only.[2] |

| Echemi | This compound | 32337-97-6 | 99% | Listed from suppliers such as HANGZHOU LEAP CHEM CO., LTD.[3] |

| Lookchem | 1-CHLORO-3-IODO-2-NITROBENZENE | 937601-42-8 | Not specified. | Note: This is an isomer. Listed as an intermediate for pharmaceuticals and agrochemicals.[5][6] |

| Sigma-Aldrich (AldrichCPR) | 1-CHLORO-2-IODO-5-NITROBENZENE | 41252-96-4 | Not specified. | Note: This is an isomer. Sold "as-is" without analytical data as part of a collection of rare chemicals.[7] |

Note: Researchers should always verify the specific isomer (e.g., this compound vs. 1-Chloro-3-iodo-2-nitrobenzene) before purchasing, as different suppliers may list related but structurally distinct compounds.[5][8]

Procurement and Quality Validation Workflow

A systematic approach to sourcing and validating chemical reagents is crucial for experimental reproducibility. The following workflow is recommended:

Caption: Selective functionalization enabled by differential halide reactivity.

This stepwise approach is fundamental in constructing complex molecules where precise substituent placement is required. For example, a Suzuki coupling could be performed first at the iodo-position, followed by a Buchwald-Hartwig amination at the chloro-position under more forcing conditions. The nitro group can then be reduced to an amine, which can be further derivatized, for instance, by forming amides or participating in diazotization reactions.

Example Experimental Protocol: Selective Suzuki-Miyaura Coupling

This is a representative protocol and should be adapted and optimized for specific substrates and laboratory conditions.

Objective: To selectively couple a boronic acid to the C2 position of this compound.

Materials:

-

This compound (1.0 eq)

-

Arylboronic acid (1.2 eq)

-

Palladium(II) acetate (Pd(OAc)₂, 0.02 eq)

-

SPhos (0.04 eq)

-

Potassium phosphate (K₃PO₄, 3.0 eq)

-

1,4-Dioxane and water (4:1 mixture)

Procedure:

-

To an oven-dried reaction flask, add this compound, the arylboronic acid, and potassium phosphate.

-

Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.

-

In a separate vial, dissolve palladium(II) acetate and SPhos in the dioxane/water mixture and sparge with inert gas for 15 minutes.

-

Add the degassed solvent and catalyst solution to the reaction flask via syringe.

-

Heat the reaction mixture to 80 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS (typically 4-12 hours).

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the desired 2-aryl-1-chloro-3-nitrobenzene.

Conclusion

This compound is a valuable and versatile building block for researchers in organic synthesis. Its unique substitution pattern allows for selective, stepwise functionalization, which is a powerful strategy for building molecular complexity. Careful selection of a reputable commercial supplier, adherence to strict safety protocols, and in-house quality validation are essential prerequisites for leveraging this reagent's full potential in the laboratory. By understanding the principles of its reactivity and applying rigorous experimental technique, scientists can effectively utilize this compound to advance their research in drug discovery and materials science.

References

-

Lookchem. Cas 937601-42-8, 1-CHLORO-3-IODO-2-NITROBENZENE. [Link]

-

MySkinRecipes. 1-Chloro-3-iodo-2-nitrobenzene. [Link]

-

Cole-Parmer. Material Safety Data Sheet - 1-Chloro-2-nitrobenzene, 99+%. [Link]

-

Loba Chemie. 1-CHLORO-2 NITROBENZENE FOR SYNTHESIS MSDS. [Link]

-

Lumen Learning. 15.5 Multistep synthesis with aromatics | Organic Chemistry II. [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. 32337-97-6 | this compound - AiFChem [aifchem.com]

- 3. echemi.com [echemi.com]

- 4. 15.5 Multistep synthesis with aromatics | Organic Chemistry II [courses.lumenlearning.com]

- 5. lookchem.com [lookchem.com]

- 6. 1-Chloro-3-iodo-2-nitrobenzene [myskinrecipes.com]

- 7. 1-CHLORO-2-IODO-5-NITROBENZENE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 8. scbt.com [scbt.com]

A Prospective Crystallographic Analysis of 1-Chloro-2-iodo-3-nitrobenzene: A Technical Guide to Structure Determination and Analysis

Abstract: The precise three-dimensional arrangement of atoms within a crystal lattice is fundamental to understanding and predicting the physicochemical properties of a material. This guide addresses the currently undetermined crystal structure of 1-chloro-2-iodo-3-nitrobenzene, a compound of interest in synthetic chemistry and materials science due to its unique substitution pattern which suggests the potential for significant intermolecular interactions such as halogen bonding. In the absence of a published structure, this document serves as a comprehensive, prospective technical guide for researchers, scientists, and drug development professionals. It outlines the complete experimental and computational workflow required to determine and analyze the crystal structure of the title compound, from synthesis and single-crystal growth to X-ray data collection, structure solution, and in-depth analysis of intermolecular forces.

Introduction: The Rationale for Structural Determination

This compound (C₆H₃ClINO₂) is a halogenated nitroaromatic compound.[1] The strategic placement of three distinct electronegative substituents—a chloro, an iodo, and a nitro group—on adjacent positions of the benzene ring creates a fascinating electronic and steric environment. This arrangement is expected to govern the crystal packing through a network of non-covalent interactions, including hydrogen bonds, π-π stacking, and, most notably, halogen bonding.

The iodine atom, in particular, is a strong halogen bond donor due to the anisotropic distribution of its electron density (the σ-hole). Understanding how these competing and cooperating interactions dictate the supramolecular assembly is crucial for the rational design of new materials with tailored properties, such as pharmaceuticals, agrochemicals, and functional organic materials.[2] This guide, therefore, provides a self-validating, field-proven roadmap for elucidating this unknown crystal structure.

Synthesis and Purification Protocol

High-quality single crystals, the prerequisite for a successful X-ray diffraction experiment, can only be grown from highly pure material.[3] The following section details a plausible synthetic route and a rigorous purification protocol.

Proposed Synthesis via Sandmeyer-type Reaction

A common route to aryl iodides is through the diazotization of an aromatic amine followed by a Sandmeyer-type reaction with an iodide salt. A plausible precursor for the title compound is 2-chloro-6-nitroaniline.

Experimental Protocol: Synthesis of this compound

-

Diazotization:

-

In a three-necked flask equipped with a mechanical stirrer and a thermometer, dissolve 2-chloro-6-nitroaniline (1 eq.) in a mixture of concentrated hydrochloric acid and water.

-

Cool the resulting slurry to 0-5 °C in an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq.) dropwise, ensuring the temperature remains below 5 °C. Stir for an additional 30 minutes after the addition is complete to ensure full formation of the diazonium salt.

-

-

Iodination:

-

In a separate beaker, dissolve potassium iodide (1.5 eq.) in a minimal amount of water.

-

Slowly and carefully add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring. Effervescence (evolution of N₂ gas) will be observed.

-

Once the addition is complete, allow the mixture to warm to room temperature and then heat gently on a water bath (e.g., 50-60 °C) for 1 hour to ensure the reaction goes to completion.

-

-

Work-up and Isolation:

-

Cool the reaction mixture to room temperature.

-

Add a saturated aqueous solution of sodium thiosulfate to quench any remaining iodine.

-

Extract the crude product with a suitable organic solvent, such as dichloromethane or ethyl acetate (3x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

-

Remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

-

Purification

The crude product must be purified to ≥99% purity for successful crystallization.

-

Column Chromatography: Perform flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent. The polarity of the solvent system should be optimized based on Thin Layer Chromatography (TLC) analysis.

-

Recrystallization: Further purify the product obtained from chromatography by recrystallization from a suitable solvent system (e.g., ethanol/water, hexanes) to remove any remaining minor impurities. The process of purifying nitrobenzene can also be achieved by filtration through materials like fuller's earth followed by treatment with aluminum oxide.[4]

Single Crystal Growth Methodologies

Growing a single crystal suitable for X-ray diffraction (typically >0.1 mm in all dimensions) is often the most challenging step.[3] Several methods should be attempted in parallel to maximize the chances of success.[5][6]

| Method | Description | Solvent System Examples | Rationale & Insights |

| Slow Evaporation | A nearly saturated solution of the compound is prepared and left undisturbed in a vial covered with a perforated lid (e.g., Parafilm with pinholes) to allow the solvent to evaporate slowly over days or weeks.[5][7] | Dichloromethane, Chloroform, Acetone, Ethyl Acetate, Toluene | This is the simplest method. The choice of solvent is critical; it should have moderate volatility. A less volatile solvent provides a slower evaporation rate, which is often conducive to better crystal growth. |

| Vapor Diffusion | A concentrated solution of the compound in a "good" solvent is placed in a small open vial. This vial is then placed inside a larger sealed container that contains a "poor" solvent (the anti-solvent) in which the compound is insoluble but which is miscible with the good solvent.[5][8] | Good: DichloromethanePoor: Pentane, Hexane, Ether | The vapor of the anti-solvent slowly diffuses into the solution, reducing the compound's solubility and inducing slow crystallization. This method is highly effective for small quantities of material. |

| Slow Cooling | A saturated solution is prepared at an elevated temperature and then cooled very slowly. This can be achieved by placing the solution in a Dewar flask filled with hot water or using a programmable heating block.[7][8] | Toluene, Ethanol, Acetonitrile | As the temperature decreases, the solubility of the compound drops, leading to supersaturation and crystal formation. The cooling rate must be very slow (e.g., a few degrees per hour) to prevent rapid precipitation. |

X-ray Diffraction and Structure Determination Workflow

Once a suitable single crystal is obtained, the following workflow is employed to determine its atomic structure. This process involves collecting diffraction data, solving the phase problem, and refining the structural model.

Caption: Experimental and computational workflow for single-crystal X-ray crystallography.

Step-by-Step Protocol: Data Collection and Processing

-

Crystal Mounting: A suitable crystal is selected under a microscope and mounted on a cryoloop using paratone oil.[9] The loop is then placed on a goniometer head in the X-ray diffractometer.

-

Data Collection: The crystal is cooled to a low temperature (typically 100 K) in a stream of nitrogen gas to minimize thermal vibrations. The diffractometer, equipped with a source (e.g., Mo or Cu Kα radiation) and a detector (e.g., CCD or pixel detector), rotates the crystal while irradiating it with X-rays.[3][10] A series of diffraction images are collected over a range of orientations.

-

Data Processing: The collected images are processed using specialized software. This involves:

-

Indexing: Determining the unit cell parameters and crystal lattice type from the positions of the diffraction spots.[10]

-

Integration: Measuring the intensity of each reflection.

-

Scaling and Merging: Applying corrections for experimental factors (e.g., absorption) and merging symmetry-equivalent reflections to produce a final reflection file (.hkl).

-

Structure Solution and Refinement

The .hkl file contains the intensities of the reflections but lacks the crucial phase information (the "phase problem").

-

Structure Solution: Programs like SHELXS or SHELXT, often using "direct methods," are employed to generate an initial set of phases and thus an initial electron density map.[11] This map usually reveals the positions of the heavier atoms (in this case, iodine).

-

Structure Refinement: The initial atomic model is refined against the experimental data using a least-squares minimization program like SHELXL.[12] This iterative process involves:

-

Assigning atom types (C, H, Cl, I, N, O).

-

Refining atomic coordinates and displacement parameters (initially isotropic, then anisotropic).

-

Locating lighter atoms (like hydrogen) from the difference Fourier map.

-

The refinement continues until the model converges, indicated by a stable R-factor (a measure of the agreement between observed and calculated structure factors).

-

Prospective Analysis of the Crystal Structure

While the precise structure is unknown, we can hypothesize about the key intermolecular interactions that will likely define its crystal packing, based on the known behavior of its functional groups.

Anticipated Intermolecular Interactions

-

Halogen Bonding: The primary interaction is expected to be a C—I···O halogen bond, where the electropositive σ-hole on the iodine atom interacts with an electronegative oxygen atom of a nitro group on an adjacent molecule. C—Cl···O interactions may also be present, though they are generally weaker.

-

π-π Stacking: The aromatic rings may engage in offset π-π stacking interactions, contributing to the overall stability of the crystal lattice.

-

C—H···O Hydrogen Bonds: Weak hydrogen bonds between aromatic C-H groups and the oxygen atoms of the nitro groups are also likely to be observed.

Tools for Analysis

Once a final Crystallographic Information File (CIF) is obtained, a thorough analysis of these interactions is critical.

-

Hirshfeld Surface Analysis: This powerful tool is used to visualize and quantify intermolecular interactions in molecular crystals.[13] It partitions the crystal space into regions where the electron density of a pro-molecule dominates. Mapping properties like dnorm onto this surface highlights regions of close intermolecular contact. The 2D fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the different types of contacts (e.g., I···O, H···O, C···C) and their relative contributions to the overall crystal packing.[14]

Caption: Workflow for Hirshfeld surface analysis from a refined crystal structure file.

Conclusion

This technical guide presents a comprehensive, prospective framework for determining and analyzing the crystal structure of this compound. By following the detailed protocols for synthesis, purification, crystal growth, and X-ray diffraction, researchers can successfully elucidate this currently unknown structure. The subsequent analysis, particularly using tools like Hirshfeld surface analysis, will provide invaluable insights into the complex interplay of halogen bonding, π-stacking, and hydrogen bonding that governs the supramolecular architecture of this molecule. This knowledge will not only characterize the title compound but also contribute to the broader field of crystal engineering and the rational design of functional organic materials.

References

-

Suda, S., Tateno, A., Nakane, D. and Akitsu, T. (2023) Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals. International Journal of Organic Chemistry, 13, 57-85. [Link]

-

Hellering, M., et al. (2023) Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(8), 2894-2920. [Link]

-

Zolotarev, A. A., et al. (2021) Intermolecular Interactions in Functional Crystalline Materials: From Data to Knowledge. Molecules, 26(16), 4946. [Link]

-

Staples, R. J. (2018) Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E, 74(Pt 10), 1471–1477. [Link]

-

Sheldrick, G. M. (2015) Crystal structure refinement with SHELXL. Acta Crystallographica Section C, 71(Pt 1), 3–8. [Link]

-

Molecular Solids Group, Philipps-Universität Marburg. Crystal Growth - Sample Preparation. [Link]

-

Müller, P. The SHELX package. MIT OpenCourseWare. [Link]

-

Nishio, S., et al. (2021) Computational analysis of intermolecular interactions in a crystal with structural phase transitions. IUCr Journals. [Link]

-

Latifi, R. User guide to crystal structure refinement with SHELXL. [Link]

-

HKL Research, Inc. Small Molecule Structure Solution and Refinement. [Link]

-

Cambridge Crystallographic Data Centre (CCDC). Analysing intermolecular interactions 101 – Full Interaction Maps. [Link]

-

Spackman, M. A., & Jayatilaka, D. (2017). Intermolecular interactions in molecular crystals: what's in a name?. CrystEngComm, 19(21), 2895-2908. [Link]

-

Müller, P. Refinement of Disorder with SHELXL. MIT Department of Chemistry. [Link]

-

Briseno, A. L., et al. (2010). Single-crystal growth of organic semiconductors. DR-NTU (Data repository at NTU). [Link]

-

MIT OpenCourseWare. 8.7 – Guide to Growing a Single Crystal. [Link]

-

MySkinRecipes. 1-Chloro-3-iodo-2-nitrobenzene. [Link]

-

Wikipedia. X-ray crystallography. [Link]

-

Mondello, F. J., et al. (2002). Purification, Characterization, and Crystallization of the Components of the Nitrobenzene and 2-Nitrotoluene Dioxygenase Enzyme Systems. Journal of Bacteriology, 184(11), 2947–2956. [Link]

-

David, W. I. F., et al. (2020). A good-practice guide to solving and refining molecular organic crystal structures from laboratory powder X-ray diffraction data. IUCrJ, 7(Pt 2), 171–185. [Link]

-

Wlodawer, A. (2003). x Ray crystallography. Journal of Clinical Pathology: Molecular Pathology, 56(4), 204–212. [Link]

-

Chemistry LibreTexts. (2023). X-ray Crystallography. [Link]

-

NPTEL - National Programme on Technology Enhanced Learning. (2021). X-ray Crystallography: Data collection and processing. [Link]

- Clark, F. M. (1931). Process for purifying nitrobenzene.

-

ResearchGate. (2002). (PDF) Purification, Characterization, and Crystallization of the Components of the Nitrobenzene and 2-Nitrotoluene Dioxygenase Enzyme Systems. [Link]

-

Organic Syntheses. m-CHLORONITROBENZENE. [Link]

-

Mol-Instincts. 1-chloro-3-nitrobenzene. [Link]

-

Somerville, C. C., et al. (1995). Purification and characterization of nitrobenzene nitroreductase from Pseudomonas pseudoalcaligenes JS45. Journal of Bacteriology, 177(13), 3837–3842. [Link]

-

Kim, Y., et al. (2011). HIGH-THROUGHPUT PROTEIN PURIFICATION FOR X-RAY CRYSTALLOGRAPHY AND NMR. Methods in molecular biology (Clifton, N.J.), 705, 237–253. [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. 1-Chloro-3-iodo-2-nitrobenzene [myskinrecipes.com]

- 3. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 4. US1793304A - Process for purifying nitrobenzene - Google Patents [patents.google.com]

- 5. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ocw.mit.edu [ocw.mit.edu]

- 7. Crystal Growth - Sample Preparation - Molecular Solids Group - Philipps-Universität Marburg [uni-marburg.de]

- 8. dr.ntu.edu.sg [dr.ntu.edu.sg]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. youtube.com [youtube.com]

- 11. ocw.mit.edu [ocw.mit.edu]

- 12. Crystal structure refinement with SHELXL - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals [scirp.org]

- 14. journals.iucr.org [journals.iucr.org]

An In-Depth Technical Guide to the Electrophilic and Nucleophilic Reactivity of 1-Chloro-2-iodo-3-nitrobenzene

Abstract

1-Chloro-2-iodo-3-nitrobenzene is a polysubstituted aromatic compound whose reactivity is governed by the complex interplay of the electronic properties of its three distinct substituents: a chloro, an iodo, and a nitro group. This guide provides a comprehensive analysis of the molecule's electronic landscape, identifying its primary electrophilic and nucleophilic centers. We will delve into the inductive and resonance effects exerted by each substituent, predict the regioselectivity of both nucleophilic and electrophilic aromatic substitution reactions, and provide a mechanistic rationale for the observed reactivity patterns. This document is intended to serve as a foundational resource for chemists leveraging this versatile building block in synthetic chemistry and drug discovery.

Introduction: Deconstructing the Electronic Architecture

The reactivity of a substituted benzene ring is not merely a sum of its parts, but a complex outcome of competing and reinforcing electronic effects.[1] To understand the behavior of this compound, we must first analyze the individual contributions of the chloro, iodo, and nitro substituents. These effects are broadly categorized as inductive and resonance effects.[2]

-

Inductive Effect (-I): This effect is transmitted through the sigma (σ) bonds and arises from differences in electronegativity between the substituent and the ring carbon. Electron-withdrawing groups pull electron density from the ring, deactivating it towards electrophilic attack.[3]

-